molecular formula C14H21NO3 B247720 2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide

2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide

Cat. No.: B247720
M. Wt: 251.32 g/mol
InChI Key: BKPHZMASZGBWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an acetamide group attached to a phenoxy ring, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide typically involves the reaction of 4-methoxyphenol with chloroacetic acid to form 2-(4-methoxyphenoxy)acetic acid. This intermediate is then reacted with 1-ethylpropylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(4-hydroxyphenoxy)acetamide.

    Reduction: Formation of N-(1-ethylpropyl)-2-(4-methoxyphenoxy)ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the substituent introduced.

Scientific Research Applications

2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethylpropyl)-2-(4-hydroxyphenoxy)acetamide
  • N-(1-ethylpropyl)-2-(4-chlorophenoxy)acetamide
  • N-(1-ethylpropyl)-2-(4-nitrophenoxy)acetamide

Uniqueness

2-(4-methoxyphenoxy)-N-(pentan-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s solubility, stability, and interaction with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-N-pentan-3-ylacetamide

InChI

InChI=1S/C14H21NO3/c1-4-11(5-2)15-14(16)10-18-13-8-6-12(17-3)7-9-13/h6-9,11H,4-5,10H2,1-3H3,(H,15,16)

InChI Key

BKPHZMASZGBWBP-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)OC

Canonical SMILES

CCC(CC)NC(=O)COC1=CC=C(C=C1)OC

Origin of Product

United States

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